molecular formula C10H14N2O2 B6597347 ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate CAS No. 149519-97-1

ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate

Cat. No.: B6597347
CAS No.: 149519-97-1
M. Wt: 194.23 g/mol
InChI Key: SUOOQSWLTJJSDK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate is a β-amino acid ester featuring a pyridin-3-yl substituent at the β-position and an ethyl ester group. The compound is synthesized via the Rodionov reaction followed by esterification, as demonstrated in αvβ6 integrin antagonist research . Its stereochemistry (3R configuration) is critical for biological activity, particularly in targeting integrins implicated in pulmonary fibrosis. The compound’s CAS number (149498-96-4) corresponds to its dihydrochloride salt form, widely used as a medical intermediate .

Properties

IUPAC Name

ethyl (3R)-3-amino-3-pyridin-3-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8/h3-5,7,9H,2,6,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOOQSWLTJJSDK-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CN=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CN=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280819
Record name Ethyl (βR)-β-amino-3-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149519-97-1
Record name Ethyl (βR)-β-amino-3-pyridinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149519-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (βR)-β-amino-3-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-aminopyridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminopyridine displaces the bromine atom in ethyl 3-bromopropanoate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used to form amides under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Effects References
Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate Pyridin-3-yl 194.23 (free base) High αvβ6 activity; oral bioavailability
Ethyl (3R)-3-amino-3-(4-fluorophenyl)propanoate 4-Fluorophenyl 211.21 Enhanced electronegativity; improved binding
Ethyl 3-amino-3-(thiophen-3-yl)propanoate Thiophen-3-yl 199.25 Reduced basicity; altered solubility
Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate 3-Chlorophenyl, methyl ester 213.66 Increased lipophilicity; slower hydrolysis
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate 2,4-Difluorophenyl 265.69 (HCl salt) Dual fluorine substitution; metabolic stability
Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate 5-Bromo-2-fluorophenyl 290.13 Halogen-enhanced binding; higher molecular weight

Ester Group Modifications

  • Ethyl vs. Methyl Esters :
    Ethyl esters (e.g., ) are more lipophilic than methyl esters (), favoring passive absorption. Methyl esters may hydrolyze faster in vivo, affecting bioavailability.

Stereochemical Considerations

The (3R) configuration in the target compound is critical for αvβ6 integrin binding . Enantiomeric analogs (e.g., (3S)-isomers in ) often show reduced activity, emphasizing the importance of stereochemistry in drug design.

Biological Activity

Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate is a chiral compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group, a pyridine ring, and an ethyl ester. Its molecular formula is C10H14N2O2C_{10}H_{14}N_{2}O_{2}, with a molecular weight of approximately 194.23 g/mol. The presence of the pyridine moiety contributes to its solubility and reactivity, making it a valuable compound for further modifications and applications in drug development.

Target Interactions

The specific biological targets of this compound are not fully elucidated; however, it is structurally similar to various indole derivatives known for their high affinity for multiple receptors. This similarity suggests that it may interact with similar biological pathways, potentially leading to diverse biological effects such as:

  • Antiviral activity
  • Anti-inflammatory effects
  • Anticancer properties
  • Antimicrobial actions

Biochemical Pathways

Research indicates that compounds with similar structures often influence critical biochemical pathways associated with cell signaling and metabolism. This compound may modulate these pathways, contributing to its therapeutic potential.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For example, derivatives with similar structures have exhibited significant cytotoxicity against various cancer cell lines. In one study, a pyridine derivative demonstrated an IC50 value of 1.33 µM against T47-D breast cancer cells, indicating potent antiproliferative activity .

Neuroactive Properties

Research has also suggested that some derivatives may exhibit neuroactive properties, potentially functioning as antidepressants or anxiolytics through modulation of neurotransmitter systems . This aspect highlights the compound's versatility in addressing various neurological conditions.

Enzyme Inhibition

This compound is being investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor .

Case Studies and Research Findings

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on T47-D cells. The results indicated significant cell death at concentrations as low as 20 µM after 72 hours of exposure, suggesting its potential as an anticancer agent.
  • Receptor Binding Studies : Preliminary investigations into receptor binding affinities revealed that this compound could interact with various receptors implicated in cancer progression and inflammation .

Applications in Research and Medicine

This compound has several applications:

Field Application
ChemistryBuilding block for synthesizing complex organic molecules
BiologyInvestigated as a ligand in biochemical assays
MedicinePotential therapeutic uses in treating neurological disorders
IndustryDevelopment of new materials and catalysts

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate, and how is enantiomeric purity ensured?

  • Methodology : The compound is synthesized via the Rodionov reaction, starting from pyridine-3-carboxaldehyde and ethyl acrylate, followed by catalytic hydrogenation to introduce the amino group. Enantiomeric purity is achieved using chiral catalysts (e.g., Rhodium with BINAP ligands) or resolved via chiral chromatography . Esterification with ethanol under acidic conditions (e.g., HCl or H₂SO₄) completes the synthesis. Purity is validated by chiral HPLC or polarimetry .

Q. Which analytical techniques are critical for structural confirmation and characterization?

  • Methodology :

  • NMR spectroscopy : Determines proton and carbon environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm; ester carbonyl at ~170 ppm in ¹³C NMR) .
  • X-ray crystallography : Resolves absolute stereochemistry using SHELX software for refinement .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 194.23) .

Q. How do solubility and polarity influence experimental design in biological assays?

  • Methodology : The compound’s moderate polarity (due to the pyridine ring and ester group) allows solubility in polar solvents (e.g., ethanol, DMSO) for in vitro assays. Hydrophobicity from the aromatic ring necessitates solubilization agents (e.g., cyclodextrins) for aqueous systems. Solvent choice is validated via stability studies under assay conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact biological activity and SAR?

  • Methodology : Fluorination at specific positions (e.g., para vs. meta on the phenyl ring) alters electron density and steric effects, affecting binding to targets like enzymes or receptors. For example:

  • IC50 comparisons : Ethyl 3-amino-3-(4-fluorophenyl)propanoate shows higher cytotoxicity (IC50 = 12.8 µM in PC-3 cells) than non-fluorinated analogs due to enhanced membrane permeability .
  • SAR studies : Computational docking (e.g., AutoDock Vina) identifies fluorine’s role in π-π stacking with aromatic residues in enzyme active sites .

Q. How can discrepancies between in vitro and in vivo pharmacological data be resolved?

  • Methodology :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability.
  • Metabolite identification : LC-MS/MS detects active metabolites that may explain in vivo efficacy not observed in vitro.
  • Species-specific differences : Compare human vs. murine cytochrome P450 activity to rationalize variability .

Q. What computational strategies predict target interactions and mechanism of action?

  • Methodology :

  • Molecular dynamics simulations : Model binding stability to receptors (e.g., neurotransmitter transporters) over 100-ns trajectories.
  • Free energy calculations (MM/PBSA) : Quantify binding affinities for lead optimization.
  • Pharmacophore modeling : Map essential interactions (e.g., hydrogen bonds with amino group, π-stacking with pyridine) .

Q. What challenges arise in maintaining enantiomeric purity during scale-up synthesis?

  • Methodology :

  • Catalyst optimization : Use asymmetric hydrogenation with Ru-BINAP complexes to minimize racemization.
  • Process monitoring : In-line FTIR tracks enantiomeric excess during continuous flow synthesis.
  • Purification : Simulated moving bed (SMB) chromatography ensures >99% enantiomeric purity for preclinical studies .

Q. How should conflicting IC50 values across studies be analyzed?

  • Methodology :

  • Assay standardization : Control variables (e.g., cell passage number, serum concentration).
  • Data normalization : Use reference compounds (e.g., doxorubicin) as internal controls.
  • Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data from independent studies, accounting for cell-line heterogeneity (e.g., LNCaP vs. PC-3 in prostate cancer models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.